molecular formula C7H17Cl3N2O2S B2447799 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride CAS No. 2361634-46-8

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride

Cat. No.: B2447799
CAS No.: 2361634-46-8
M. Wt: 299.64
InChI Key: WUEJHOUNLMEMKL-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S. It is commonly used in various chemical reactions and has significant applications in scientific research .

Preparation Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride typically involves the reaction of 4-methylpiperazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and oxidizing or reducing agents depending on the desired reaction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O2S.2ClH/c1-9-2-4-10(5-3-9)6-7-13(8,11)12;;/h2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEJHOUNLMEMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCS(=O)(=O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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